molecular formula C19H21N5O2 B2410083 3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2415601-07-7

3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2410083
CAS RN: 2415601-07-7
M. Wt: 351.41
InChI Key: ZTAFXBYHBWONCI-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is a part of several pharmaceutical drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves several methods, including the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives have been found to inhibit certain enzymes, while others may interact with various receptors .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, they continue to be of interest in the development of new drugs . Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential therapeutic applications.

properties

IUPAC Name

3H-benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-2-5-18(23-22-13)26-11-14-6-8-24(9-7-14)19(25)15-3-4-16-17(10-15)21-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAFXBYHBWONCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone

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